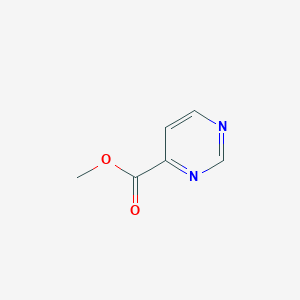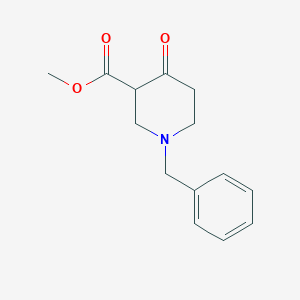
Methyl pyrimidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl pyrimidine-4-carboxylate derivatives often involves the condensation of amino acids with methanetricarboxylate or similar compounds. For example, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are related to this compound, was achieved by reacting benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This compound was obtained from the condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate, demonstrating a method for incorporating the methyl group into the pyrimidine ring (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Scientific Research Applications
Chemical Modification and Biological Properties Methyl pyrimidine-4-carboxylate and its derivatives have been subject to chemical modifications to optimize their biological properties. For instance, the displacement of the methyl group in position 8 of pyrido[1,2-a]pyrimidine nucleus was considered to enhance the biological activities of certain compounds. Such modifications have led to increased biological activity in certain derivatives, as observed in para-substituted derivatives, indicating the potential of structural modifications in improving the efficacy of related compounds (Ukrainets et al., 2015).
Synthesis and Derivatives The synthesis of derivatives of this compound has been a subject of interest due to their biological and medicinal significance. For example, several 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives were synthesized, showcasing their potential in medicinal and biological applications, such as inhibiting VEGF receptor-2 kinase, a crucial component in tumor-related blood vessel formation. This highlights the compound's role in producing derivatives with significant biological activities (Song, 2007).
Fragmentation and Mass Spectrometry Studies The study of the fragmentation routes of this compound derivatives using mass spectrometry has provided insights into their chemical behavior. The nature of the substituent in position 2 of the pyrimidine ring significantly affects fragmentation, showcasing the sensitivity of these compounds to structural changes and the importance of understanding their fragmentation patterns for further applications in scientific research (Jovanović et al., 2002).
Nonlinear Optical Properties this compound derivatives have also been studied for their potential applications in nonlinear optics (NLO) fields. The investigation of phenyl pyrimidine derivatives revealed considerable NLO character, indicating their suitability for optoelectronic high-tech applications. This demonstrates the compound's relevance not only in biological fields but also in materials science, expanding the scope of its applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
Methyl pyrimidine-4-carboxylate is a derivative of pyrimidine, which has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being responsible for transmitting information throughout the body .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects . Pyrimidines also play a crucial role in purine and pyrimidine salvage pathways, which are essential for the synthesis of nucleic acid components .
Pharmacokinetics
They are often used as bioisosteres for phenyl and other aromatic π systems, which can influence their bioavailability .
Result of Action
The result of the compound’s action is the potential development of neuroprotective and anti-neuroinflammatory agents . The inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway can lead to the restoration of neuronal function and structure, potentially slowing disease progression by reducing neuronal death .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the synthesis and action of pyrimidine derivatives can be influenced by factors such as pH, temperature, and the presence of other chemical compounds .
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
methyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQHMHLHHUHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291809 | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2450-08-0 | |
| Record name | 2450-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

